![molecular formula C9H7BrF2O2 B1433859 Ethyl 4-bromo-3,5-difluorobenzoate CAS No. 1562995-70-3](/img/structure/B1433859.png)
Ethyl 4-bromo-3,5-difluorobenzoate
Overview
Description
Ethyl 4-bromo-3,5-difluorobenzoate is a chemical compound with the molecular formula C9H7BrF2O2 . It has a molecular weight of 265.05 .
Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-3,5-difluorobenzoate consists of a benzoate ester group attached to a bromine atom and two fluorine atoms on the benzene ring .Physical And Chemical Properties Analysis
Ethyl 4-bromo-3,5-difluorobenzoate has several notable physical and chemical properties. It has a high GI absorption and is BBB permeant . It is also a CYP1A2 inhibitor . The compound has a Log Po/w (iLOGP) of 2.62, indicating its lipophilicity . Its water solubility is low, with a Log S (ESOL) of -3.51 .Scientific Research Applications
Regioflexible Substitution in Organic Synthesis
- Ethyl 4-bromo-3,5-difluorobenzoate demonstrates its potential in organic synthesis through regioflexible substitution processes. Schlosser and Heiss (2003) explored the selective conversion of 1,3-difluorobenzene into various bromobenzoic acids, including compounds similar to ethyl 4-bromo-3,5-difluorobenzoate. This research underlines the compound's versatility in creating structurally diverse molecules (Schlosser & Heiss, 2003).
Catalyst-Free P-C Coupling Reactions
- Jablonkai and Keglevich (2015) demonstrated the use of halobenzoic acids, including compounds similar to ethyl 4-bromo-3,5-difluorobenzoate, in catalyst-free phosphorus-carbon (P-C) coupling reactions. This study highlights the potential of such compounds in developing more efficient and environmentally friendly chemical synthesis methods (Jablonkai & Keglevich, 2015).
Synthesis of Complex Organic Compounds
- Research by Pokhodylo and Obushak (2019) involved the use of methyl 2-azido-5-bromobenzoate, a compound structurally related to ethyl 4-bromo-3,5-difluorobenzoate, for synthesizing complex organic structures. This study illustrates the compound's role in creating intricate organic molecules, potentially useful in various fields including pharmaceuticals (Pokhodylo & Obushak, 2019).
Antifungal and Pharmaceutical Applications
- Lehtonen, Summers, and Carter (1972) explored the antifungal properties of various bromo- and iodo-3,5-dinitrobenzoates. Their research indicates the potential of compounds like ethyl 4-bromo-3,5-difluorobenzoate in developing fungicides and other pharmaceutical applications (Lehtonen, Summers, & Carter, 1972).
Development of Dendritic Polymers
- Bi Yun-mei (2011) studied the synthesis of ethyl 3,5-dibromobenzoate, a compound with structural similarities to ethyl 4-bromo-3,5-difluorobenzoate, as a raw material for dendritic polymers. This research shows the compound's applicability in the field of polymer science, particularly in the creation of advanced materials (Bi Yun-mei, 2011).
Safety and Hazards
properties
IUPAC Name |
ethyl 4-bromo-3,5-difluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O2/c1-2-14-9(13)5-3-6(11)8(10)7(12)4-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVXFLXRWCNKQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromo-3,5-difluorobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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